5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of azepane derivatives with thiazolidinone precursors under specific conditions. One common method involves the condensation of 1-azepanyl aldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Similar Compounds
5-(2-Oxo-2H-chromen-7-yloxy)methyl-1,3,4-thiadiazol-2(3H)-one: Known for its antimicrobial and antioxidant activities.
Di(1H-tetrazol-5-yl)methanone oxime: A nitrogen-rich energetic material with high thermal stability.
(Pivaloyloxy)methyl (2S,5R,6R)-6-((azepan-1-ylmethylene)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride: Used in various chemical applications.
Uniqueness
5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18N2OS2 |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
(5E)-5-(azepan-1-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS2/c1-2-14-11(15)10(17-12(14)16)9-13-7-5-3-4-6-8-13/h9H,2-8H2,1H3/b10-9+ |
InChI Key |
DFRHNVHQCUUQAZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\N2CCCCCC2)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CN2CCCCCC2)SC1=S |
Origin of Product |
United States |
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